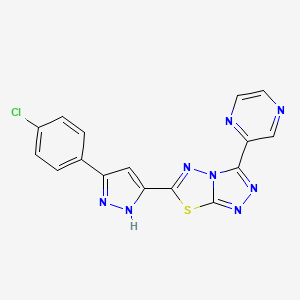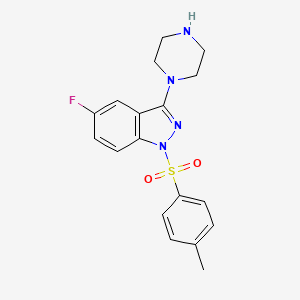
C16H9ClN8S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
具有分子式C16H9ClN8S 的化合物是一种复杂的 有机分子,在各个科学领域引起了广泛的兴趣。该化合物以其独特的化学结构和性质而闻名,使其成为化学、生物学、医学和工业研究的课题。
准备方法
合成路线和反应条件
C16H9ClN8S 的合成通常涉及多步有机反应。一种常见的合成路线包括在受控条件下使氯化芳香族化合物与含氮杂环反应。反应条件通常需要特定的温度、溶剂和催化剂,以确保以高收率和纯度获得所需的产物。
工业生产方法
This compound 的工业生产可能涉及大型化学反应器,在其中将反应物在优化条件下混合。该过程可能包括诸如纯化、结晶和干燥等步骤,以获得适合商业使用的最终产品形式。
化学反应分析
反应类型
C16H9ClN8S: 经历各种类型的化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成不同的氧化产物。
还原: 还原反应可以使用还原剂进行,导致该化合物转化为其还原形式。
取代: 该化合物可以进行取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、酸和碱等试剂通常用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生各种氧化衍生物,而还原可以产生该化合物的不同还原形式。
科学研究应用
C16H9ClN8S: 在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中的试剂,以及各种化学反应中的催化剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,以及作为药物开发中的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
C16H9ClN8S 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和途径可能因特定应用和环境而异。
相似化合物的比较
C16H9ClN8S: 可以与其他类似化合物进行比较,以突出其独特性。类似化合物可能包括具有类似结构或官能团的化合物。
类似化合物列表
C16H9BrN8S: 一种具有类似化学性质的溴化类似物。
C16H9ClN8O: 一种具有不同反应性的含氧类似物。
C16H9ClN8Se: 一种具有独特生物活性的含硒类似物。
This compound ,涵盖了它的制备方法、化学反应、科学研究应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C16H9ClN8S |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClN8S/c17-10-3-1-9(2-4-10)11-7-12(21-20-11)15-24-25-14(22-23-16(25)26-15)13-8-18-5-6-19-13/h1-8H,(H,20,21) |
InChI 键 |
YRTAXFAKCUNHIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=NC=CN=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
![1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]](/img/structure/B12635838.png)
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12635841.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)

![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)

![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)

